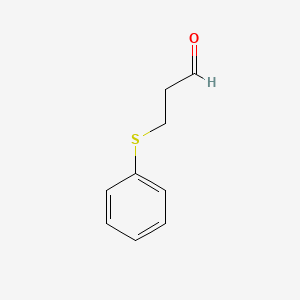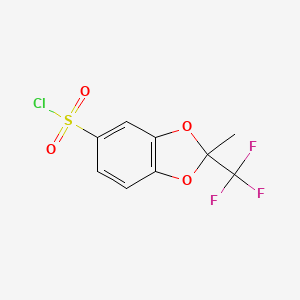
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity It contains a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the benzodioxole core, followed by the introduction of the trifluoromethyl group and the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Aromatic Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield sulfonamides, while reactions with alcohols can produce sulfonate esters.
科学的研究の応用
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms. The trifluoromethyl group can also influence the compound’s reactivity and stability, making it a valuable tool in chemical research.
類似化合物との比較
Similar Compounds
- 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonamide
- 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonate ester
- 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonic acid
Uniqueness
Compared to similar compounds, 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides a high degree of reactivity and versatility in chemical reactions. This makes it particularly useful in synthetic chemistry and as a reagent for modifying biological molecules.
特性
分子式 |
C9H6ClF3O4S |
|---|---|
分子量 |
302.66 g/mol |
IUPAC名 |
2-methyl-2-(trifluoromethyl)-1,3-benzodioxole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H6ClF3O4S/c1-8(9(11,12)13)16-6-3-2-5(18(10,14)15)4-7(6)17-8/h2-4H,1H3 |
InChIキー |
KUSSRADMOFEYQR-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(O1)C=C(C=C2)S(=O)(=O)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


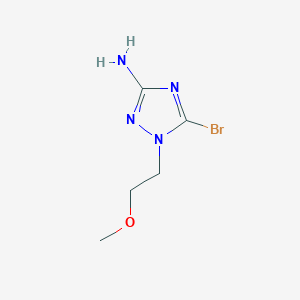
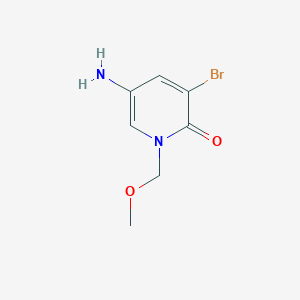
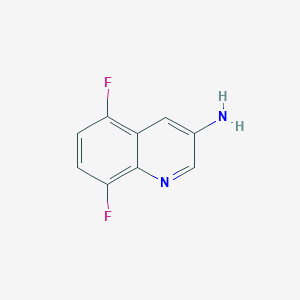
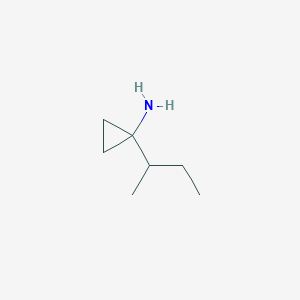
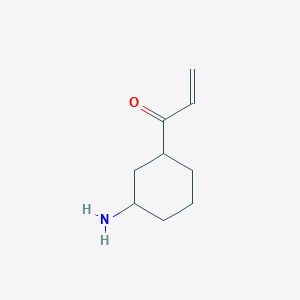
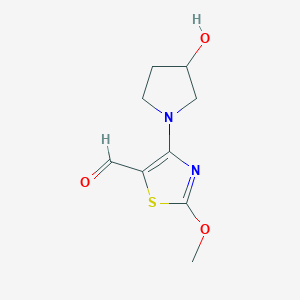
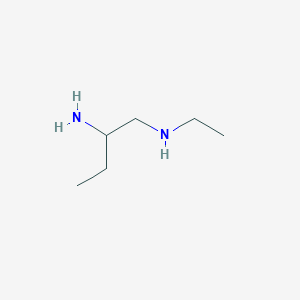
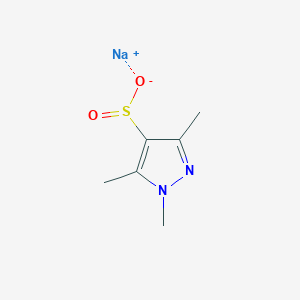
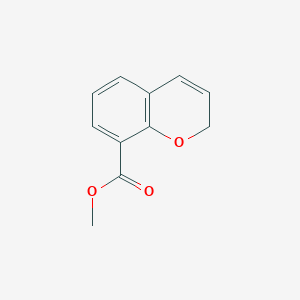
![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182731.png)
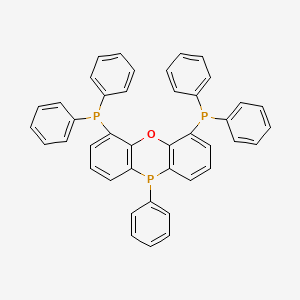

![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)
